
Antitumor agent-49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-49 is a harmine derivative-furoxan hybrid compound known for its nitric oxide (NO) donating properties. It exhibits significant cytotoxic effects against HepG2 cells, achieving an IC50 value of 1.79 µM . This compound is primarily studied for its potential antitumor activities.
Preparation Methods
The synthesis of Antitumor agent-49 involves the derivatization of harmine with furoxan to create a hybrid molecule capable of donating nitric oxide. The specific synthetic routes and reaction conditions for this compound are detailed in various research articles. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Antitumor agent-49 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antitumor agent-49 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of nitric oxide donation on chemical reactions.
Biology: It is studied for its cytotoxic effects on various cancer cell lines, particularly HepG2 cells.
Medicine: It is being investigated for its potential use as an antitumor agent in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of Antitumor agent-49 involves the donation of nitric oxide, which plays a crucial role in inducing cytotoxic effects in cancer cells. The molecular targets and pathways involved include the activation of nitric oxide signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Antitumor agent-49 is unique due to its dual functionality as a harmine derivative and a nitric oxide donor. Similar compounds include:
Mitomycin C: Known for its cytotoxic effects on cancer cells.
Cisplatin: A platinum-based compound used in cancer therapy.
Carboplatin: Another platinum-based compound with similar applications to cisplatin
This compound stands out due to its ability to donate nitric oxide, which adds an additional mechanism of action compared to these other compounds.
Properties
Molecular Formula |
C42H41BrN4O8S |
|---|---|
Molecular Weight |
841.8 g/mol |
IUPAC Name |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]butyl 2-[2-benzyl-1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indol-2-ium-7-yl]oxyacetate;bromide |
InChI |
InChI=1S/C42H41N4O8S.BrH/c1-31-40-37(23-25-44(31)29-33-16-7-3-8-17-33)36-22-21-34(28-38(36)45(40)24-13-18-32-14-5-2-6-15-32)53-30-39(47)51-26-11-12-27-52-41-42(46(48)54-43-41)55(49,50)35-19-9-4-10-20-35;/h2-10,14-17,19-23,25,28H,11-13,18,24,26-27,29-30H2,1H3;1H/q+1;/p-1 |
InChI Key |
NBLRYAOONFPWDB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CC2=C1N(C3=C2C=CC(=C3)OCC(=O)OCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])CCCC6=CC=CC=C6)CC7=CC=CC=C7.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





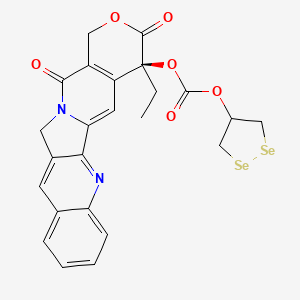
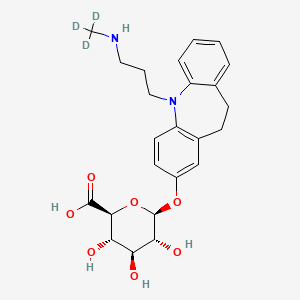
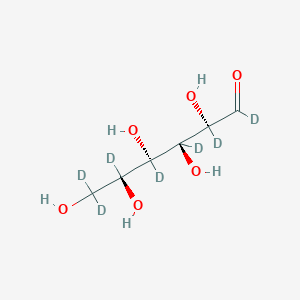
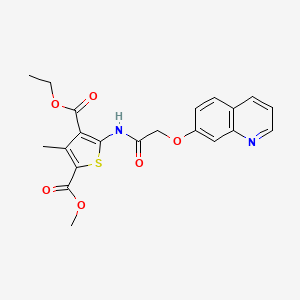
![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
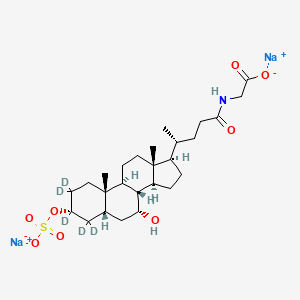
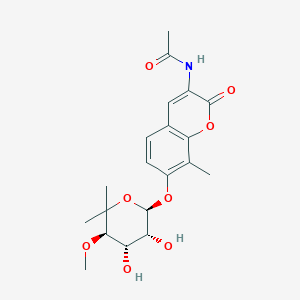
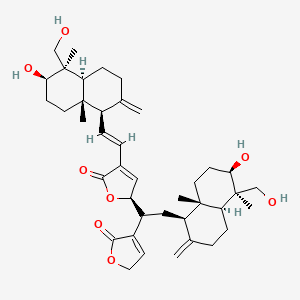
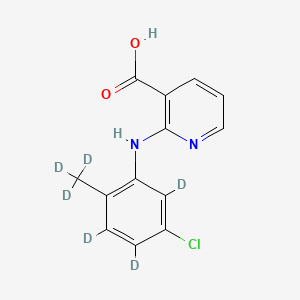
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

